molecular formula C14H18FN5 B5153900 N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

Cat. No. B5153900
M. Wt: 275.32 g/mol
InChI Key: KWBDGZKWWSOTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as F-18 FEQA, is a novel PET imaging agent used for the diagnosis and monitoring of various diseases. PET imaging is a non-invasive diagnostic tool that provides high-resolution images of metabolic processes in the body. F-18 FEQA is a promising agent for PET imaging due to its high selectivity and affinity for specific targets in the body.

Mechanism of Action

N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA binds to specific targets in the body, such as αvβ3 integrin and tau protein, which are overexpressed in various diseases. The binding of N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA to these targets allows for the visualization and quantification of metabolic processes in the body using PET imaging.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA has been shown to have minimal biochemical and physiological effects on the body. PET imaging with N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA is a non-invasive procedure that does not require the use of ionizing radiation or contrast agents.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA has several advantages for use in lab experiments, including its high selectivity and affinity for specific targets, its non-invasive nature, and its ability to provide high-resolution images of metabolic processes in the body. However, N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA has some limitations, including its short half-life, which requires on-site synthesis and limits its use in multi-center trials.

Future Directions

There are several future directions for the use of N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA in PET imaging. One potential application is the use of N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA in the diagnosis and monitoring of Alzheimer's disease, as it has been shown to bind to tau protein, which is a hallmark of the disease. Another potential application is the use of N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA in the diagnosis and monitoring of cancer, as it has been shown to bind to αvβ3 integrin, which is overexpressed in various types of cancer. Additionally, further research is needed to optimize the synthesis and imaging protocols for N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA, as well as to investigate its potential use in other diseases and conditions.
In conclusion, N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA is a promising PET imaging agent with high selectivity and affinity for specific targets in the body. Its use in the diagnosis and monitoring of various diseases has been extensively studied in preclinical and clinical trials, and it has several advantages for use in lab experiments. Further research is needed to optimize its use and investigate its potential in other diseases and conditions.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA involves the reaction of 3-fluoroaniline with a spirocyclic precursor, followed by a copper-catalyzed azide-alkyne cycloaddition reaction. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high yield of pure N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA.

Scientific Research Applications

N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA has been extensively studied in preclinical and clinical trials for its potential use in the diagnosis and monitoring of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. PET imaging with N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine FEQA has been shown to provide high sensitivity and specificity in detecting specific targets in the body, such as αvβ3 integrin and tau protein.

properties

IUPAC Name

4-N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5/c15-10-5-4-6-11(9-10)17-13-18-12(16)19-14(20-13)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBDGZKWWSOTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(NC(=N2)NC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

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